molecular formula C9H15N3 B2822836 1-Methyl-5-[[(2R)-pyrrolidin-2-yl]methyl]pyrazole CAS No. 2165740-80-5

1-Methyl-5-[[(2R)-pyrrolidin-2-yl]methyl]pyrazole

Cat. No. B2822836
CAS RN: 2165740-80-5
M. Wt: 165.24
InChI Key: FBOYNKBMEFLVJT-MRVPVSSYSA-N
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Description

“1-Methyl-5-[[(2R)-pyrrolidin-2-yl]methyl]pyrazole” is a chemical compound with the molecular formula C9H15N3 . It is a derivative of pyrazole, a 5-membered heterocycle containing two adjacent nitrogen atoms .


Synthesis Analysis

Pyrazoles can be synthesized through various methods. One common method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . The specific synthesis process for “1-Methyl-5-[[(2R)-pyrrolidin-2-yl]methyl]pyrazole” is not explicitly mentioned in the available sources.


Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. For instance, they can participate in a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates . They can also undergo a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones . The specific chemical reactions involving “1-Methyl-5-[[(2R)-pyrrolidin-2-yl]methyl]pyrazole” are not explicitly mentioned in the available sources.

Scientific Research Applications

Cancer Therapeutics

Pyrazole, the core moiety of the compound , is an important pharmacophore and a privileged scaffold of immense significance in the field of cancer therapeutics . It has been used in the design and discovery of biomolecules that have shown promising results in the treatment of cancer .

Inflammation Therapeutics

In addition to its role in cancer therapeutics, pyrazole has also been used in the treatment of inflammation . It has shown significant anti-inflammatory properties, making it a valuable component in the development of drugs for treating various inflammatory diseases .

Antimicrobial Activity

Pyrazole and its analogues have been applied to treat various bacterial diseases . This suggests that “1-methyl-5-{[(2R)-pyrrolidin-2-yl]methyl}-1H-pyrazole” could potentially be used in the development of new antimicrobial agents.

Antifungal Activity

Similar to its antimicrobial activity, pyrazole also exhibits antifungal properties . This makes it a potential candidate for the development of antifungal drugs.

Analgesic Properties

Pyrazole has been used in the treatment of pain due to its analgesic properties . This suggests that “1-methyl-5-{[(2R)-pyrrolidin-2-yl]methyl}-1H-pyrazole” could potentially be used in the development of new analgesics.

Antidiabetic Agents

Pyrazole derivatives have been found to exhibit antidiabetic activities . This suggests that “1-methyl-5-{[(2R)-pyrrolidin-2-yl]methyl}-1H-pyrazole” could potentially be used in the development of antidiabetic drugs.

Anticonvulsant Activity

Some pyrazole derivatives have been widely used due to their anticonvulsant activity . This suggests that “1-methyl-5-{[(2R)-pyrrolidin-2-yl]methyl}-1H-pyrazole” could potentially be used in the development of anticonvulsant drugs.

Antiviral Activity

Pyrazole derivatives have also shown antiviral activity . This suggests that “1-methyl-5-{[(2R)-pyrrolidin-2-yl]methyl}-1H-pyrazole” could potentially be used in the development of antiviral drugs.

properties

IUPAC Name

1-methyl-5-[[(2R)-pyrrolidin-2-yl]methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-12-9(4-6-11-12)7-8-3-2-5-10-8/h4,6,8,10H,2-3,5,7H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOYNKBMEFLVJT-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CC2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)C[C@H]2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-5-{[(2R)-pyrrolidin-2-yl]methyl}-1H-pyrazole

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